N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a benzamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-methoxyphenylpiperazine: This can be achieved by reacting 3-methoxyaniline with piperazine in the presence of a suitable catalyst.
Synthesis of thiazole intermediate: This involves the reaction of a suitable thioamide with a halogenated acyl compound to form the thiazole ring.
Coupling reaction: The final step involves coupling the 3-methoxyphenylpiperazine with the thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenylpiperazine derivatives.
Reduction: Formation of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiazole ring may contribute to the compound’s ability to inhibit certain enzymes or proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate: Studied for its electronic properties and biological activity.
Uniqueness
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to its combination of a piperazine ring, thiazole ring, and benzamide group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-5-8-17(14-18)25-10-12-26(13-11-25)21(28)19-15-30-22(23-19)24-20(27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMJMPMQVUKLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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